

2-Fluoro-6-iodobenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-6-iodobenzonitrile

Cat. No.: B108612

[Get Quote](#)

Technical Guide: 2-Fluoro-6-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of **2-Fluoro-6-iodobenzonitrile**, a key intermediate in the synthesis of novel pharmaceuticals and advanced materials.^[1] Its unique structure, featuring both fluorine and iodine substituents, offers versatile reactivity for the development of complex organic molecules.^[1]

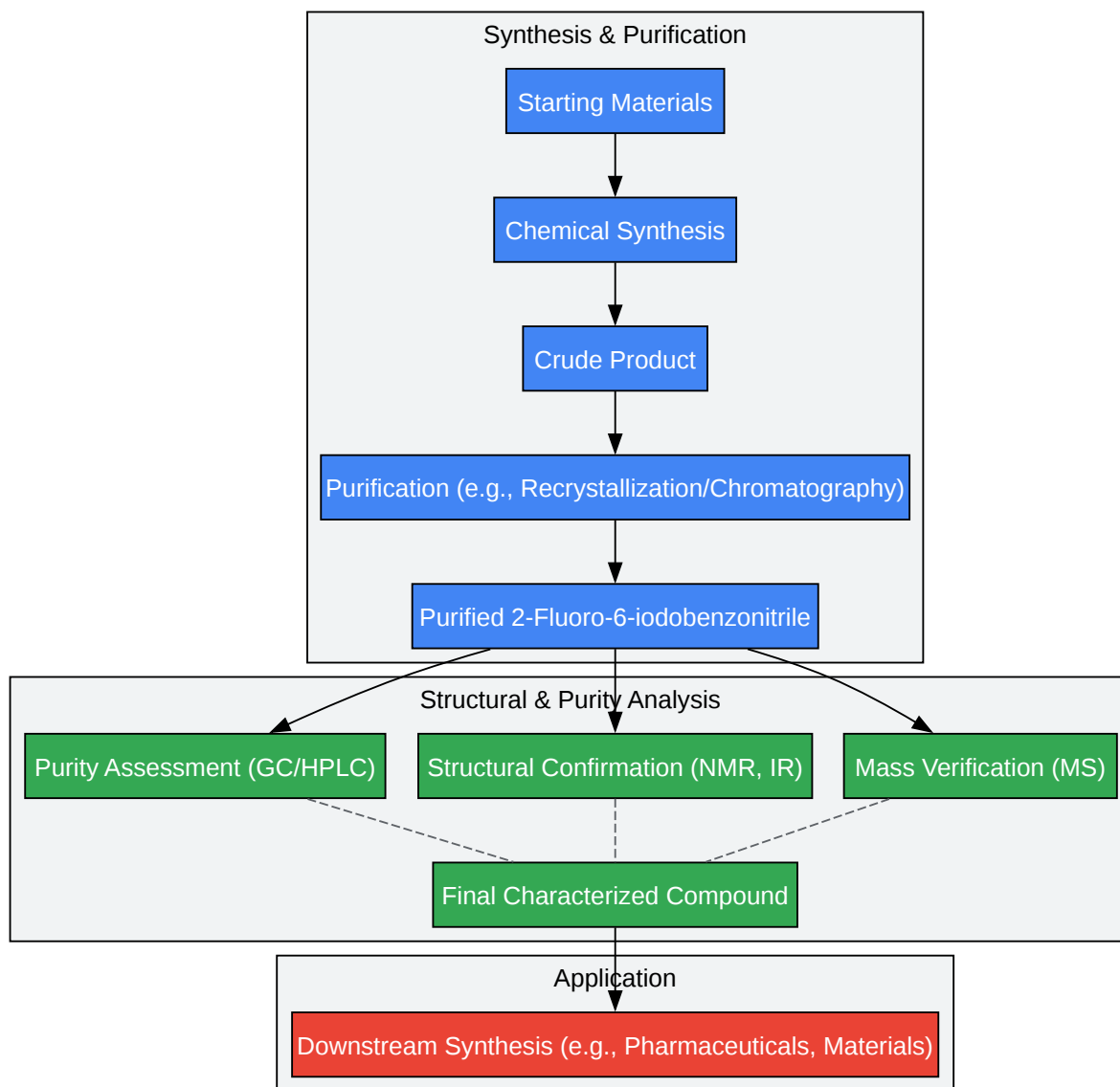
Core Physicochemical Data

The essential quantitative data for **2-Fluoro-6-iodobenzonitrile** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Source
Molecular Formula	C ₇ H ₃ FIN	[1] [2] [3]
Molecular Weight	247.01 g/mol	[1] [2] [3]
CAS Number	79544-29-9	[1] [2]
Melting Point	51 - 55 °C	[1]
Appearance	White to light yellow powder/crystal	[1]
Purity (by GC)	≥ 98%	[1]

Synthetic and Analytical Workflow

The following diagram outlines a general workflow for the synthesis, purification, and characterization of **2-Fluoro-6-iodobenzonitrile**, representing a logical progression from starting materials to a well-characterized final product.



[Click to download full resolution via product page](#)

Caption: A conceptual workflow for the synthesis and characterization of **2-Fluoro-6-iodobenzonitrile**.

Experimental Protocols

While specific, detailed experimental protocols are proprietary and vary by application, a general methodology for the characterization of **2-Fluoro-6-iodobenzonitrile** would involve the following standard analytical techniques.

1. Purity Determination by Gas Chromatography (GC)

- Objective: To determine the purity of the synthesized compound.
- Methodology: A small, accurately weighed sample of **2-Fluoro-6-iodobenzonitrile** is dissolved in a suitable volatile solvent (e.g., ethyl acetate). An aliquot of this solution is injected into a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column appropriate for separating aromatic compounds. The resulting chromatogram is analyzed to determine the area percentage of the main peak corresponding to the product, which should be $\geq 98\%$.[\[1\]](#)

2. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure of the compound.
- Methodology:
 - ^1H NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl_3), and the spectrum is acquired. The chemical shifts, integration, and coupling patterns of the aromatic protons are analyzed to confirm their substitution pattern on the benzene ring.
 - ^{13}C NMR: A proton-decoupled ^{13}C NMR spectrum is obtained to identify the number of unique carbon environments, including the quaternary carbons attached to the fluorine, iodine, and nitrile groups.
 - ^{19}F NMR: This technique is used to confirm the presence and chemical environment of the fluorine atom.

3. Identity Confirmation by Mass Spectrometry (MS)

- Objective: To verify the molecular weight of the compound.
- Methodology: A sample is analyzed using a mass spectrometer, typically with an electron ionization (EI) or electrospray ionization (ESI) source. The resulting mass spectrum should show a molecular ion peak (M^+) or a pseudomolecular ion peak (e.g., $[M+H]^+$) that corresponds to the calculated molecular weight of 247.01. The isotopic pattern associated with the presence of iodine should also be observable.

4. Functional Group Analysis by Infrared (IR) Spectroscopy

- Objective: To identify the key functional groups present in the molecule.
- Methodology: An IR spectrum of the solid sample (e.g., using a KBr pellet or an ATR accessory) is recorded. The spectrum should exhibit characteristic absorption bands, most notably a sharp peak around 2230 cm^{-1} corresponding to the nitrile ($C\equiv N$) stretching vibration.

Applications in Research and Development

2-Fluoro-6-iodobenzonitrile is a valuable building block in several areas of chemical research:

- Pharmaceutical Synthesis: It serves as a key intermediate in the creation of biologically active compounds, including those with potential anti-cancer properties.^[1]
- Materials Science: The unique electronic properties imparted by the fluoro and iodo substituents make it useful in the production of advanced polymers and coatings.^[1]
- Agrochemicals: It is used in the synthesis of fluorinated compounds that exhibit enhanced stability and reactivity for agricultural applications.^[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Fluoro-6-iodobenzonitrile – Biotuva Life Sciences [biotuva.com]
- 3. 2-Fluoro-6-iodobenzonitrile (CAS 79544-29-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- To cite this document: BenchChem. [2-Fluoro-6-iodobenzonitrile molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108612#2-fluoro-6-iodobenzonitrile-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com